6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

Medicinal chemistry workflows require precise physicochemical tuning; indiscriminate substitution of the 2-position alkyl chain alters target binding kinetics and metabolic stability. This low-MW (182.18) heterocyclic building block offers: - **Controlled lipophilicity:** Propyl group modulates logP (+0.3 vs. ethyl), exploring shallow hydrophobic pockets without promiscuity. - **Dual functionality:** Carboxylic acid for amidation/esterification + pyrimidone ring for metal coordination (MOFs/enzyme inhibition). - **Metabolic advantage:** Alkyl propyl chain avoids oxidative lability of benzylic phenyl analogs for oral drug candidate synthesis.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1267835-36-8
Cat. No. B11908412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid
CAS1267835-36-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC(=O)N1)C(=O)O
InChIInChI=1S/C8H10N2O3/c1-2-3-6-9-5(8(12)13)4-7(11)10-6/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)
InChIKeyBBKUGLPJXXZEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid: Structural and Chemoinformatic Profile


6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid is a low-molecular-weight (182.18 g/mol) heterocyclic building block belonging to the 1,6-dihydro-6-oxopyrimidine-4-carboxylic acid family [1], . It contains a single carboxylic acid handle for downstream derivatization, a 2-propyl substituent that modulates lipophilicity, and a pyrimidone ring that serves as a metal-coordination and hydrogen-bonding scaffold. These features make the compound a candidate intermediate in medicinal chemistry campaigns targeting antiviral and anti-inflammatory enzymes [2].

Why 2-Substituted 6-Oxo Analogs Are Not Interchangeable


Although the 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid core is conserved across multiple commercially available analogs, the identity of the 2-substituent (methyl, ethyl, propyl, phenyl) fundamentally alters key physicochemical determinants of molecular recognition, solubility, and metabolic stability [1]. Even a single methylene insertion (ethyl → propyl) shifts the computed logP by approximately +0.3 log units and increases the rotatable bond count from 2 to 3, which can translate into measurable differences in membrane permeability, CYP450 susceptibility, and target binding kinetics [2], [3]. Generic substitution without verifying the quantitative impact on the specific assay or synthetic route therefore carries a high risk of drifting into a different property space.

Quantitative Differentiation from Closest 2-Substituted Analogs


Lipophilicity Window Between Ethyl and Phenyl Analogs

Computed logP (XLogP3-AA) for the target 2-propyl compound is -0.2, compared to -1.0 for the 2-methyl analog, -0.5 for 2-ethyl, and +0.7 for 2-phenyl [1]. This places the propyl derivative in the intermediate lipophilicity range often associated with balanced aqueous solubility and passive membrane permeability [2].

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Entropic Binding Penalty

The target compound possesses 3 rotatable bonds, compared to 1 for the methyl analog and 2 for both the ethyl and phenyl analogs [1]. Each additional rotatable bond can increase the conformational entropy penalty upon binding by approximately 0.5–1.5 kcal/mol, which may reduce target affinity unless offset by new hydrophobic contacts [2].

Molecular flexibility Binding entropy Lead optimization

Molecular Weight and Fragment-Like Character

The molecular weight of the 2-propyl analog is 182.18 Da, which falls within the preferred fragment-like space (MW ≤ 300 Da), while the 2-phenyl analog at 216.19 Da edges closer to the typical upper bound for fragments [1]. The 14 Da increment from ethyl (168.15 Da) to propyl is consistent with a single methylene insertion and maintains superior ligand efficiency potential compared to the +48 Da jump required for phenyl [2].

Fragment-based screening Molecular weight Lead-likeness

Enzyme Inhibition Potential Against Antiviral Targets

A BindingDB entry associated with CHEMBL3234115 lists an IC50 of 23–75 nM in an enzyme inhibition assay employing heterocyclic analogs of propargyl-linked inhibitors [1]. Although the exact structure could not be independently confirmed as the target compound, the data suggest that 2-propyl-substituted 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives are capable of nanomolar enzyme inhibition when incorporated into larger inhibitor scaffolds. No comparable IC50 values for the 2-methyl or 2-ethyl free acids are available in the public domain.

Antiviral activity HCV polymerase Enzyme inhibition

Procurement-Driven Application Scenarios


Fragment Library Design with Controlled Lipophilicity

For screening libraries targeting intracellular protein–protein interactions, the propyl analog fills the logP gap between the more polar ethyl (-0.5) and the much more lipophilic phenyl (+0.7) derivatives [1]. This allows systematic exploration of shallow hydrophobic pockets without crossing into promiscuous binder territory.

Scaffold for Antiviral Enzyme Inhibitor Optimization

The unverified but suggestive IC50 range of 23–75 nM [2] warrants procurement of this compound as a core fragment for structure–activity relationship campaigns against viral polymerases, where the propyl group may occupy a small hydrophobic subpocket.

Late-Stage Functionalization with a Propyl Handle

The carboxylic acid group enables amide coupling, esterification, or reduction, while the propyl chain provides a metabolically more stable alkyl substituent compared to the oxidatively labile benzylic position of the phenyl analog [3], making it a preferred choice for oral drug candidate synthesis.

Metal Coordination and MOF Linker Development

The pyrimidone ring and carboxylic acid group can simultaneously coordinate to transition metals [4], and the propyl chain offers a lipophilic spacer that can tune the pore environment in metal–organic frameworks, a property not available with the shorter-chain methyl or ethyl analogs.

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